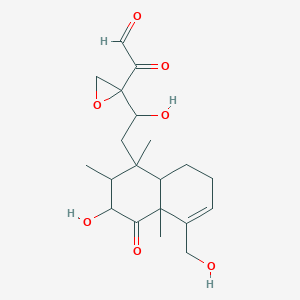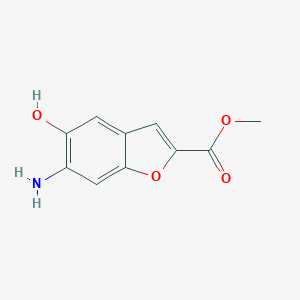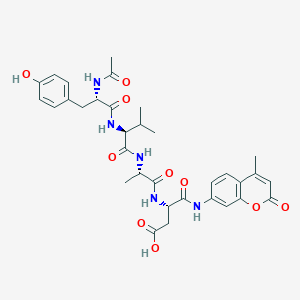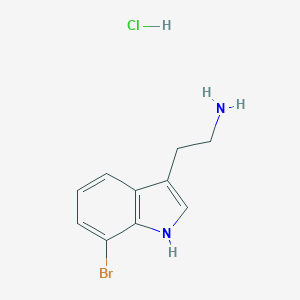
Disperse orange 3
概要
説明
Disperse Orange 3 (DO3) is a monoazo dye, which contains 90% dye content plus dispersing agents and surfactants . It has two aromatic rings with an amino group on one of the rings and the other is substituted with a nitro group . It shows an absorption peak majoring at 415 nm .
Synthesis Analysis
The synthesis of Disperse Orange 3 involves a series of reactions. The process starts with 1,4-phenylenediamine reacting with hydrogen chloride and sodium nitrite in water at -5 - 0°C for 1 hour. This is followed by the addition of urea in water for 0.5 hour. Finally, 4-nitro-aniline is added with hydrogen chloride in water for 0.5 hour .Molecular Structure Analysis
The molecular formula of Disperse Orange 3 is O2NC6H4N=NC6H4NH2 . It has a molecular weight of 242.23 . The structure consists of two aromatic rings with an amino group on one of the rings and the other is substituted with a nitro group .Chemical Reactions Analysis
Disperse Orange 3 may be used as a test material for investigating its degradation by the white rot fungus Pleurotus ostreatus. The products obtained upon degradation are determined using UV-visible spectrophotometric and high-performance liquid chromatographic techniques .Physical And Chemical Properties Analysis
Disperse Orange 3 has a melting point of approximately 200°C (dec.) (lit.) . It has a maximum absorption wavelength (λmax) of 443 nm .科学的研究の応用
- DO3 can be used in low concentrations to improve the electro-optic properties of dichroic polymer-dispersed liquid crystals (PDLCs). These PDLCs serve as materials for display devices, such as liquid crystal displays (LCDs). The incorporation of DO3 enhances the optical performance of these materials .
- Researchers have explored DO3’s potential in functionalizing epoxy-bisazo-based polymers. These functionalized polymers may find applications in sensors and optoelectronics due to their unique properties .
- DO3 is used as a fluorescent dye in cell imaging studies. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Recent work has investigated DO3’s behavior at the electrode/solution interface. The oxidation process dominates until equilibrium is established, and second harmonic generation (SHG) intensity remains stable. The rate constants for adsorption and oxidation strongly depend on the applied potential .
- Combining UV-Vis and resonance Raman spectroscopy, researchers have studied DO3, a well-known push–pull azobenzene dye. Its strong optical absorption in the blue–green region of the visible spectrum and tendency to form H-aggregates make it an interesting subject for spectroscopic investigations .
- DO3’s optical properties make it relevant for photonic applications. Researchers explore its potential in photonic devices, including waveguides, modulators, and sensors .
Electro-Optic Materials Enhancement
Functionalization of Epoxy-Bisazo Polymers
Cell Imaging and Biomolecule Tracking
Adsorption and Oxidation Studies
Resonance Raman Spectroscopy
Photonic Applications
作用機序
Target of Action
Disperse Orange 3 (DO3) is a monoazo dye . It primarily targets textile materials such as acetates, nylon, silk, wool, and cotton . It is used to impart color to these materials, becoming an integral part of them .
Mode of Action
DO3 interacts with its targets (textile materials) through a process of adsorption and oxidation . The dye molecules adsorb onto the textile fibers and undergo oxidation, leading to a change in their color . This interaction is facilitated by the presence of two aromatic rings in DO3, one with an amino group and the other substituted with a nitro group .
Biochemical Pathways
The primary biochemical pathway involved in the action of DO3 is the adsorption and oxidation pathway . In this pathway, DO3 molecules adsorb onto a polycrystalline Pt electrode and undergo oxidation . The rate constants of the adsorption process and the oxidation reaction are strongly dependent on the potential .
Pharmacokinetics
Instead, it remains on the surface of the materials to which it is applied .
Result of Action
The primary result of DO3’s action is the coloration of textile materials . By adsorbing onto the fibers and undergoing oxidation, DO3 imparts a distinct color to the materials . Additionally, DO3 can be used in low concentration to improve the electro-optic properties of dichroic polymer-dispersed liquid crystals, which can be used as materials for display devices .
Action Environment
The action of DO3 is influenced by environmental factors such as the presence of other chemicals and the physical conditions of the environment . For example, the rate of adsorption and oxidation of DO3 is strongly dependent on the potential, which can be influenced by the chemical environment . Furthermore, the stability and efficacy of DO3 can be affected by factors such as temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBOSJFEZZJZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061061 | |
| Record name | C.I. Disperse Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T487 binds selectively and potently to CXCR3. | |
| Record name | T487 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Disperse orange 3 | |
CAS RN |
730-40-5 | |
| Record name | 4-Amino-4′-nitroazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-nitrophenyl)azo]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE ORANGE 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)





![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)





